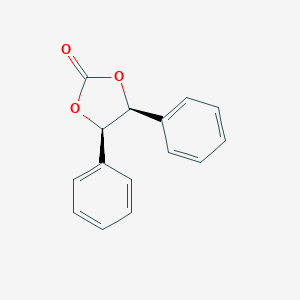
1,3-Dioxolan-2-one, 4,5-diphenyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- is a chemical compound that is widely used in scientific research. It is a cyclic carbonate that has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- has a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, such as chiral diols and cyclic carbonates. It has also been used as a catalyst in organic reactions, such as the epoxidation of alkenes and the ring-opening polymerization of cyclic esters.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It has also been found to have a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- in lab experiments is its high reactivity as a Lewis acid catalyst. It has also been found to be stable under a variety of reaction conditions. However, one limitation is its potential toxicity, and care should be taken when handling the compound.
Zukünftige Richtungen
For research include the development of new synthetic methods and the study of its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- can be achieved through the reaction of phosgene with cis-1,2-cyclohexanediol. The reaction takes place in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is a white crystalline solid that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
19456-17-8 |
|---|---|
Produktname |
1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- |
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
(4S,5R)-4,5-diphenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H12O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ |
InChI-Schlüssel |
IMISELAHEPXOAQ-OKILXGFUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)O2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



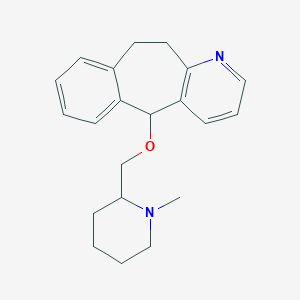
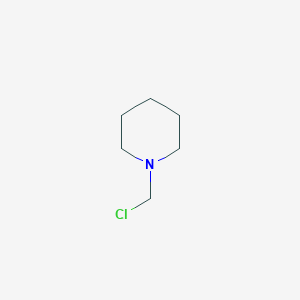
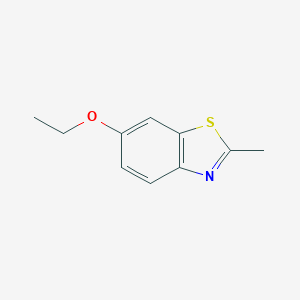
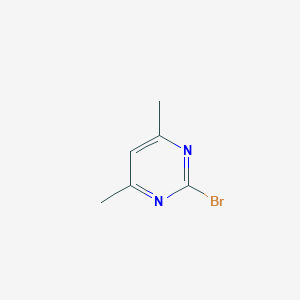
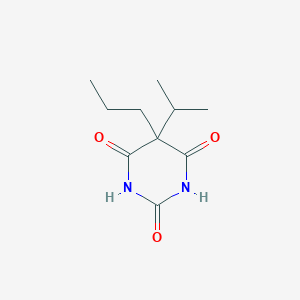
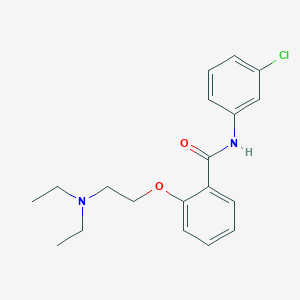
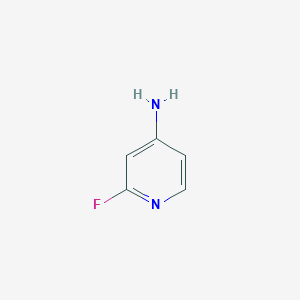
![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
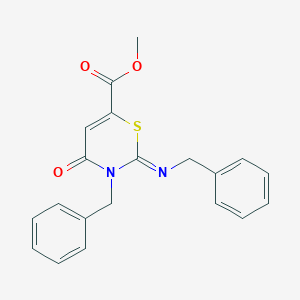
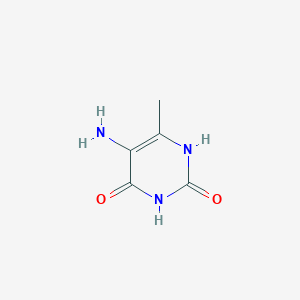
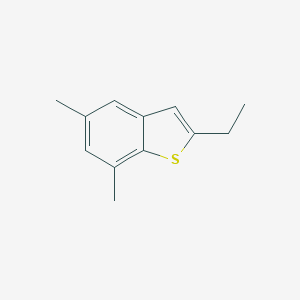
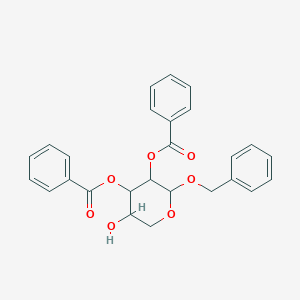
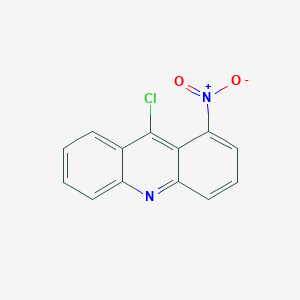
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)